5-Amino-2,4,6-triiodoisophthalic acid

概述

描述

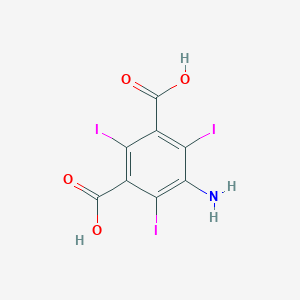

5-Amino-2,4,6-triiodoisophthalic acid is a chemical compound with the molecular formula C8H4I3NO4 and a molecular weight of 558.84 g/mol . It is characterized by the presence of three iodine atoms and an amino group attached to an isophthalic acid core. This compound is primarily used as an intermediate in the synthesis of X-ray contrast agents .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2,4,6-triiodoisophthalic acid typically involves the iodination of 5-aminoisophthalic acid. One common method includes reacting 5-aminoisophthalic acid with potassium iodide (KI) and dimethyl sulfoxide (DMSO) in the presence of hydrochloric acid (HCl) under acidic conditions . This reaction proceeds through electrophilic iodination, where iodine species are generated in situ and react with the amino group on the isophthalic acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar iodination processes but are optimized for large-scale synthesis. These methods focus on maximizing yield and minimizing waste. For instance, using water or C1-6 alcohol solvents can reduce the amount of solid waste generated during the synthesis .

化学反应分析

Method A: Iodide Salt/Dimethyl Sulfoxide (DMSO) Route

-

Reagents : 5-Aminoisophthalic acid, iodide salts (NaI/KI), DMSO, HCl/H₂SO₄.

-

Conditions : Acidic (pH < 1), solvent (water or C₁–₆ alcohols), reflux (80–100°C, 10–20 h).

-

Mechanism : DMSO reduces iodide salts to I₂, which undergoes electrophilic substitution on the aromatic ring.

-

Yield : 61–73% (depending on solvent; ethanol yields ~61%, water ~73%) .

Method B: Potassium Iodate/Sulfuric Acid Route

Table 1: Comparison of Synthesis Methods

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Water/Ethanol | Water |

| Catalyst | HCl/H₂SO₄ | H₂SO₄ |

| Reaction Time | 10–20 h | 5 h |

| Yield | 61–73% | 95.3% |

| Purity | 89–91% | >99.9% |

Conversion to Acid Chlorides

The compound is chlorinated to form 5-amino-2,4,6-triiodoisophthaloyl dichloride , a critical intermediate for contrast agents.

Thionyl Chloride (SOCl₂) Method

-

Reagents : SOCl₂, catalyst (Aliquat 336 or tetraalkylammonium salts).

-

Conditions : Toluene/dichloroethane, 85°C, 4–18 h.

-

Key Byproducts : Amide and anhydride dimers (traced via HPLC) .

Table 2: Dichloride Preparation Optimization

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aliquat 336 | Toluene | 4 | 88 | 96.5 |

| Benzyltriethylammonium chloride | Dichloroethane | 18 | 61 | 82.5 |

Acetylation Reactions

The amino group undergoes acetylation to form derivatives for non-ionic contrast agents.

Acetic Anhydride/Acetonitrile Route

-

Reagents : Acetic anhydride, H₂SO₄ (catalyst).

-

Conditions : Acetonitrile, room temperature, 1 h.

-

Comparison : Direct reaction in acetic anhydride (no solvent) yields 83% .

Reaction Scheme :

Esterification and Amide Formation

The carboxylic acid groups participate in esterification and amide coupling :

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Amide Formation : Reacts with amines (e.g., glucosamine) via carbodiimide-mediated coupling for targeted contrast agents.

Biodegradation and Environmental Reactions

In environmental systems, the compound undergoes mineralization via a coupled anaerobic-aerobic process:

Key Research Findings

-

The DMSO-mediated iodination (Method A) reduces toxic waste compared to traditional oxidants .

-

Catalytic chlorination (Aliquat 336) improves dichloride yield by 27% versus uncatalyzed methods .

-

Acetylation in acetonitrile minimizes side reactions, enhancing purity to >99.8% .

References CN113200883A, ChemicalBook, CZ287815B6, Fisher Scientific SDS, JP4801661B2, EvitaChem, US5663432, Org. Proc. Res. Dev., PubMed, Smolecule, PubChem.

科学研究应用

Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

The preparation of ATIA has evolved through various methods aimed at improving yield and reducing toxicity. Key methods include:

- Electrophilic Iodination : ATIA is synthesized by reacting 5-amino isophthalic acid with iodide salts in the presence of dimethyl sulfoxide (DMSO) under acidic conditions. This method is noted for its high yield and minimal environmental impact compared to traditional iodination methods that utilize more toxic reagents .

- Chlorination to Dichloride : Another approach involves the chlorination of ATIA to produce this compound dichloride. This intermediate is crucial for synthesizing various iodinated contrast media such as iohexol and iopamidol .

Applications in Medical Imaging

ATIA serves as a vital component in the formulation of non-ionic contrast agents used in X-ray imaging. These agents enhance the contrast of images taken during diagnostic procedures. Some notable applications include:

- Contrast Agents : Iodinated contrast media derived from ATIA are widely used in medical imaging techniques like computed tomography (CT) scans and angiography. They facilitate clearer visualization of vascular structures and organs .

- Safety and Efficacy : The non-ionic nature of these contrast agents generally results in fewer adverse reactions compared to ionic counterparts, making them preferable for patients with sensitivities .

Environmental Impact and Biodegradation

The increasing use of iodinated contrast agents has raised concerns regarding their environmental persistence and potential toxicity. Studies have explored the biodegradation of ATIA:

- Biological Mineralization : Research indicates that ATIA can be effectively mineralized using a coupled anaerobic-aerobic bioreactor system. This process achieves significant degradation rates, suggesting a viable method for mitigating environmental contamination from X-ray contrast media .

Summary Table of Applications

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of ATIA by adjusting the molar ratios of reactants and reaction conditions to achieve yields exceeding 80%. This method not only improved efficiency but also reduced waste products significantly, aligning with green chemistry principles .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the presence of iodinated contrast media in hospital effluents. The study highlighted the effectiveness of biological treatment processes in reducing ATIA concentrations, paving the way for more sustainable medical practices .

作用机制

The mechanism of action of 5-Amino-2,4,6-triiodoisophthalic acid primarily involves its role as an intermediate in the synthesis of X-ray contrast agents. These agents work by absorbing X-rays and enhancing the contrast of images produced during radiographic procedures. The iodine atoms in the compound are responsible for the high X-ray absorption, making it effective in medical imaging .

相似化合物的比较

Similar Compounds

- 2,4,6-Triiodo-5-aminoisophthalic acid

- Diatrizoic acid

- Iohexol

Uniqueness

5-Amino-2,4,6-triiodoisophthalic acid is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other iodinated isophthalic acids. Its high iodine content and the presence of an amino group make it particularly valuable in the synthesis of X-ray contrast agents .

生物活性

5-Amino-2,4,6-triiodoisophthalic acid (H2ATIPIA) is a compound of significant interest in medicinal chemistry and radiology, primarily due to its role as an intermediate in the synthesis of iodinated contrast agents used in medical imaging. This article explores its biological activity, synthesis processes, and relevant research findings.

- Molecular Formula : C8H4I3NO4

- Molecular Weight : 558.836 g/mol

- CAS Number : 35453-19-1

Biological Significance

This compound exhibits several biological activities, particularly in the context of its derivatives as iodinated contrast agents. These agents are crucial for enhancing the visibility of internal structures in imaging techniques like X-rays and CT scans. The biological activity of H2ATIPIA is largely attributed to its iodine content, which provides the necessary radiopacity.

The mechanism through which H2ATIPIA operates involves its conversion into iodinated derivatives that can effectively absorb X-rays. The iodine atoms in the molecule enhance the contrast between different tissues during imaging procedures. This property is vital for diagnosing various medical conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination reactions to produce its dichloride form, which can then be further modified to create various iodinated contrast agents:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Chlorination | Thionyl chloride | 65-85°C under nitrogen | This compound dichloride |

| Acetylation | Acetic anhydride | Organic solvent system | 5-acetamido-2,4,6-triiodoisophthalic acid |

The dichloride form is particularly useful as it serves as a precursor for several commercial iodinated contrast agents like Iopamidol and Lohexol .

Research Findings

Recent studies have explored the pharmacokinetics and safety profiles of iodinated contrast agents derived from H2ATIPIA. For instance:

- Pharmacokinetics : Research indicates that derivatives exhibit favorable pharmacokinetic properties such as rapid clearance from the bloodstream and minimal toxicity at diagnostic doses .

- Safety Studies : Investigations into the safety profile of iodinated contrast media have shown a low incidence of adverse reactions associated with H2ATIPIA-based compounds compared to older agents .

- Immunological Effects : Some studies have examined the immunological impact of these compounds, noting that they do not significantly alter immune responses at therapeutic doses .

Case Study 1: Use in Imaging

A clinical study involving patients undergoing CT scans demonstrated that H2ATIPIA-derived contrast agents provided superior imaging quality with fewer side effects compared to traditional iodine-based agents. This study highlighted the compound's efficacy in enhancing diagnostic accuracy while maintaining patient safety.

Case Study 2: Comparative Analysis

A comparative analysis of various iodinated contrast agents revealed that those synthesized from this compound had better solubility and lower osmolality, resulting in reduced discomfort for patients during imaging procedures .

属性

IUPAC Name |

5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZJSNULLBSYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188969 | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35453-19-1 | |

| Record name | 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35453-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035453191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,4,6-triiodoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17G990RT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-amino-2,4,6-triiodoisophthalic acid?

A1: this compound, often abbreviated as H2ATIBDC, has the molecular formula C8H4I3NO4 and a molecular weight of 628.81 g/mol. []

Q2: What are some key spectroscopic features of H2ATIBDC?

A2: H2ATIBDC shows characteristic peaks in various spectroscopic analyses:

- NMR: Both 1H and 13C NMR spectra confirm the structure. []

- IR: Strong absorptions corresponding to carboxylic acid and amine functionalities are observed. []

- UV: UV-Vis spectroscopy can be employed to study its solution behavior. []

Q3: How does the presence of iodine atoms influence the properties of H2ATIBDC?

A3: The three iodine atoms significantly contribute to H2ATIBDC's properties:

- X-ray Contrast: The high electron density of iodine makes H2ATIBDC and its derivatives valuable in X-ray imaging. [, , ]

- Anomalous Scattering: Iodine's strong anomalous scattering properties make H2ATIBDC a useful tool for solving protein structures using X-ray crystallography. [, , , ]

Q4: What is the thermal stability of H2ATIBDC?

A5: H2ATIBDC exhibits good thermal stability, with some coordination polymers remaining crystalline even after heating to 200 °C. []

Q5: Can H2ATIBDC be incorporated into polymers?

A6: Yes, researchers have successfully incorporated H2ATIBDC into shape memory polymers to enhance their radiopacity for biomedical applications. []

Q6: How does H2ATIBDC behave as a ligand in coordination chemistry?

A6: H2ATIBDC acts as a versatile ligand, typically coordinating to metal ions through its carboxylate groups. It can form diverse structures, including:

- 1D chains: H2ATIBDC can bridge metal centers to form linear or helical chains. [, , ]

- 2D networks: These structures are often formed by connecting chains through auxiliary ligands. []

- 3D frameworks: More complex architectures can arise from various coordination modes and intermolecular interactions. [, , ]

Q7: What types of metal complexes have been synthesized with H2ATIBDC?

A8: H2ATIBDC has been complexed with various metal ions, including cobalt(II), lead(II), mercury(II), cadmium(II), zinc(II), and copper(II), demonstrating its versatility in coordination chemistry. [, , , , , ]

Q8: What role do auxiliary ligands play in H2ATIBDC complexes?

A8: Auxiliary ligands, such as bipyridine and imidazole derivatives, can significantly influence the structure and properties of H2ATIBDC complexes by:

- Directing dimensionality: They can bridge metal centers, leading to higher-dimensional structures. [, , ]

- Tuning properties: The choice of auxiliary ligand can impact the complex's solubility, stability, and other physical properties. [, ]

Q9: Can H2ATIBDC undergo in situ reactions during complex formation?

A10: Yes, under certain solvothermal conditions, H2ATIBDC can undergo iodine elimination to form 5-aminoisophthalic acid (H2aipa), which then participates in coordination polymer formation. []

Q10: How is H2ATIBDC used in X-ray crystallography?

A11: H2ATIBDC is a valuable phasing tool in protein crystallography. Its three iodine atoms enable the use of Single-wavelength Anomalous Dispersion (SAD) phasing to determine protein structures. [, , , , ]

Q11: What are the advantages of using H2ATIBDC as a phasing agent?

A11: H2ATIBDC offers several benefits for phasing:

- Strong anomalous signal: Iodine's high electron density provides a strong anomalous signal, even at lower resolutions. []

- Easy identification: The characteristic triangular arrangement of iodine atoms facilitates their identification in electron density maps. [, ]

- Versatile incorporation: H2ATIBDC can be introduced into protein crystals through soaking or co-crystallization. [, , ]

Q12: What are the potential biomedical applications of H2ATIBDC and its derivatives?

A12: Due to its iodine content, H2ATIBDC shows promise in:

- X-ray contrast agents: It serves as a precursor for various non-ionic iodinated contrast media used in medical imaging. [, , , ]

- Radiopaque materials: Its incorporation into biocompatible polymers, such as shape memory polymers, enhances their visibility under X-ray, making them suitable for medical devices. []

Q13: Are there concerns about the environmental impact of H2ATIBDC?

A14: As a precursor to X-ray contrast agents, the potential release of H2ATIBDC into the environment is a concern. Research has focused on understanding its biodegradation and exploring efficient methods for its removal from wastewater. [, ]

Q14: What approaches are being investigated for mitigating the environmental impact of H2ATIBDC?

A14: Several strategies are being explored:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。